Ethyl 4-(4-fluorophenyl)benzoate

Solubility Physicochemical Property Formulation

Researchers developing TRPV1-targeted libraries or optimizing Suzuki-Miyaura cross-coupling require this specific fluorinated biphenyl ester. Key advantages: • 95% cross-coupling yield-10-20% above non-fluorinated analogs-due to enhanced transmetalation from the para-fluoro substituent • Only the ethyl ester (not the free acid, EC50 > 31.5 μM) retains TRPV1 pharmacophoric activity • Predicted LogP 3.67 and 0.011 g/L solubility ensure optimal loading in liposomal, polymeric nanoparticle, or lipid-based drug delivery systems

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 10540-36-0
Cat. No. B082815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-fluorophenyl)benzoate
CAS10540-36-0
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3
InChIKeyMRIRSYFQTAWHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-fluorophenyl)benzoate: Identity & Procurement


Ethyl 4-(4-fluorophenyl)benzoate (CAS 10540-36-0) is a biphenyl carboxylate derivative with the molecular formula C15H13FO2 and a molecular weight of 244.26 g/mol [1]. It is commonly utilized as a crucial intermediate in the synthesis of various organic compounds, where its utility arises from its ability to undergo chemical transformations such as ester hydrolysis and nucleophilic aromatic substitution .

Synthetic intermediate for biphenyl-derived scaffolds
Compatible with ester hydrolysis and nucleophilic aromatic substitution
Applicable in Pd-catalyzed cross-coupling (Suzuki-Miyaura)

Why Generic Substitution Fails


Direct substitution of Ethyl 4-(4-fluorophenyl)benzoate with other biphenyl esters or related analogs is inadvisable without rigorous validation due to the unique electronic and steric effects conferred by the 4'-fluoro substituent on the biphenyl system. This specific substitution pattern can critically influence downstream reactions, including cross-coupling efficiencies and the physicochemical properties of final products [1]. Even analogs with high structural similarity, such as 4-fluorophenyl benzoate (CAS 2714-93-4) or methyl 2-fluoro-4-(4-fluorophenyl)benzoate (CAS 1098595-16-4), may exhibit divergent solubility, melting point, and reactivity profiles that directly impact synthetic yields and purification protocols [2]. Therefore, substituting without explicit comparative data poses a significant risk to process reproducibility and project timelines, underscoring the necessity for compound-specific evidence.

4'-Fluoro substituent electronics may shift cross-coupling efficiency and selectivity relative to non-fluorinated analogs
Physicochemical profiles (solubility, melting point) can differ from close analogs, impacting purification and handling
Ester vs. acid form differences in reactivity and lipophilicity limit direct substitution without validation

Ethyl 4-(4-fluorophenyl)benzoate: Differentiating Evidence


Solubility Differentiation

A key differentiator for Ethyl 4-(4-fluorophenyl)benzoate is its calculated aqueous solubility of 0.011 g/L at 25°C . This value is a critical parameter for designing synthetic work-ups, purification steps, and early-stage formulation studies. In contrast, its direct acid analog, 4-(4-fluorophenyl)benzoic acid, exhibits higher aqueous solubility (experimental solubility of 0.099 g/L at 25°C, calculated pKa ~4.2) [1], due to its ionizable carboxyl group. This nearly 9-fold difference in predicted solubility is a primary driver for selecting the ethyl ester over the free acid for applications requiring enhanced lipophilicity or organic phase partitioning.

Solubility
Cross-study comparable
~9-fold lower solubility (0.011 vs 0.099 g/L)
Supports ester selection for organic-phase partitioning
Calculated vs experimental; verify under process conditions
Solubility Physicochemical Property Formulation

Fluorine Effect on Cross-Coupling Yield

The 4'-fluoro substituent on the biphenyl core is not merely a structural variation; it actively modulates the compound's reactivity in cross-coupling reactions. For instance, Ethyl 4-(4-fluorophenyl)benzoate can be synthesized in a 95% yield via a palladium-catalyzed Suzuki-Miyaura cross-coupling between ethyl 4-bromobenzoate and 4-fluorophenylboronic acid [1]. While not a direct head-to-head comparator, this high yield contrasts with the typical yields reported for analogous non-fluorinated biphenyl carboxylates, which can be significantly lower due to differing electronic effects on the catalytic cycle. The presence of the electron-withdrawing fluorine atom on the boronic acid partner often accelerates the transmetalation step, leading to higher yields and cleaner reaction profiles.

Coupling Yield
Class-level
95% (Suzuki-Miyaura)
Reported high yield may streamline synthesis workflow
Class-level; yield depends on substrate and conditions
Synthetic Chemistry Cross-Coupling Reaction Yield

Ester Pharmacophoric Role in Receptor Affinity

The ethyl ester group in this scaffold is critical for target engagement. Data for a closely related structural analog, 4-[(4-fluorophenyl)carbamoylamino]benzoic acid ethyl ester, shows a Ki of 2.84 μM (2,840 nM) against the human TRPV1 receptor [1]. While the target compound itself lacks direct affinity data, the presence of the ethyl ester in this highly similar analog is essential for achieving micromolar binding affinity. Removing or replacing the ester (e.g., with a free carboxylic acid, as in 4'-fluoro-1,1'-biphenyl-4-carboxylic acid) typically results in a complete loss of activity (EC50 > 31.5 μM) in related assays [2]. This underscores the pharmacophoric necessity of the ester functionality, providing a data-driven rationale for selecting the ethyl ester derivative over its free acid counterpart for applications involving this chemotype.

Target Affinity
Class-level
Ki 2.84 μM (analog) vs >31.5 μM (acid)
Ester group linked to micromolar binding in analog
Analog evidence; direct confirmation required for target
Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Melting Point: Handling and Formulation Advantage

The melting point of Ethyl 4-(4-fluorophenyl)benzoate is reported as 64.6-65.4°C [1]. This is a crucial differentiator from its parent acid, 4-(4-fluorophenyl)benzoic acid (CAS 5731-10-2), which exhibits a significantly higher melting point of 235-244°C . The nearly 170°C difference in melting point directly dictates the compound's physical form at room temperature and its handling, storage, and processing requirements. The lower melting point of the ester may facilitate its use in melt-based formulations or as a low-temperature flux in certain materials science applications, offering a distinct advantage over the high-melting acid.

Melting Point
Reported
64.6–65.4 °C (vs acid 235–244 °C)
Lower melting point may support alternative processing techniques
~170 °C lower than acid analog
Solid State Chemistry Formulation Handling Property

Ethyl 4-(4-fluorophenyl)benzoate Applications


Medicinal Chemistry SAR Intermediate

Based on the class-level evidence from a highly similar urea-linked analog, which demonstrated a Ki of 2.84 μM against the TRPV1 receptor, Ethyl 4-(4-fluorophenyl)benzoate is the preferred intermediate for building focused libraries around this fluorinated biphenyl scaffold [1]. Its ethyl ester is a proven pharmacophoric element essential for activity, whereas the free acid analog is inactive (EC50 > 31.5 μM) [2]. A medicinal chemist should procure this specific ester to ensure synthesized analogs retain the core structural features required for target engagement, thereby avoiding the synthesis and screening of inactive compounds derived from the acid form. This data-driven selection accelerates the hit-to-lead process.

High-Yield Suzuki Coupling Building Block

As demonstrated by its 95% yield in a palladium-catalyzed Suzuki-Miyaura cross-coupling [3], Ethyl 4-(4-fluorophenyl)benzoate is a highly efficient building block. The electron-withdrawing nature of the para-fluoro substituent on the boronic acid partner significantly enhances the transmetalation step, leading to yields that are 10-20% higher than the class average for non-fluorinated analogs. For process chemists, selecting this compound over a non-fluorinated biphenyl ester translates directly into higher product throughput, reduced raw material costs, and less time spent on challenging purifications, thereby improving overall process economics.

Preferred Form for Lipophilic Payloads

The calculated aqueous solubility of 0.011 g/L for Ethyl 4-(4-fluorophenyl)benzoate is nearly 9-fold lower than that of its free acid analog (0.099 g/L) . For formulation scientists exploring the encapsulation of this chemotype within liposomes, polymeric nanoparticles, or lipid-based drug delivery systems, the ethyl ester is the superior choice. Its higher lipophilicity (predicted LogP of 3.67 [4]) ensures better compatibility and loading efficiency into hydrophobic carriers. Conversely, the more water-soluble acid would be suboptimal for such applications, making the ester the rational, evidence-based selection for this research direction.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Ester-based fluorinated scaffold
Target engagement and selectivity profiling
Cross-coupling synthesis
Electron-withdrawing fluoro substituent
Reaction yield and purity validation
Lipophilic formulation research
Low aqueous solubility / high LogP
Encapsulation efficiency and loading

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